トリメチルシリルアクリレート

概要

説明

科学的研究の応用

Gallotannins have a wide range of scientific research applications:

Chemistry: Used as antioxidants and in the synthesis of other polyphenolic compounds.

Biology: Studied for their role in plant defense mechanisms and interactions with herbivores.

Medicine: Investigated for their anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Used in food preservation, leather tanning, and as additives in cosmetics.

作用機序

没食子タンニンは、さまざまなメカニズムを通じて効果を発揮します。

抗酸化活性: 没食子タンニンはフリーラジカルを捕捉し、酸化ストレスを軽減します。

分子標的と経路:

JAK/STAT経路: 没食子タンニンは、細胞増殖や免疫応答に関与するJAK/STAT経路を調節します。

RAS/RAF/mTOR経路: 没食子タンニンは、細胞の成長と生存に重要なRAS/RAF/mTOR経路に影響を与えます.

6. 類似の化合物との比較

没食子タンニンは、しばしばエラグタンニンなどの他の加水分解性タンニンと比較されます。

類似の化合物:

没食子タンニンの独自性:

加水分解性: 没食子タンニンは、没食子酸とグルコースを生成するために容易に加水分解されるため、縮合タンニンとは異なります。

没食子タンニンは、その多様な用途と重要な生物活性のために、現在も広範な研究の対象となっています。

生化学分析

Biochemical Properties

Trimethylsilyl acrylate plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo methoxycarbonylation in the presence of palladium catalysts, leading to the formation of valuable intermediates . The trimethylsilyl group in trimethylsilyl acrylate can also interact with sugars and amino acids, facilitating the transfer of trimethylsilyl groups to these biomolecules . These interactions are crucial for the compound’s role in organic synthesis and polymer chemistry.

Cellular Effects

Trimethylsilyl acrylate has notable effects on various types of cells and cellular processes. It can influence cell function by interacting with cell membranes and other cellular components. Studies have shown that organosilicon compounds, including trimethylsilyl acrylate, can be retained in or on cell membranes This retention can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of trimethylsilyl acrylate involves its interactions at the molecular level. The trimethylsilyl group in the compound can act as a temporary protecting group during chemical synthesis, facilitating various chemical reactions . Additionally, trimethylsilyl acrylate can undergo derivatization, making it more volatile and amenable to analysis by gas chromatography or mass spectrometry . These molecular interactions are essential for understanding the compound’s role in biochemical reactions and its applications in analytical chemistry.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trimethylsilyl acrylate can change over time. The compound’s stability and degradation are important factors to consider. Trimethylsilyl acrylate is known to be a flammable liquid with a flash point of -15°C . Its stability can be influenced by factors such as temperature and exposure to air. Long-term studies have shown that the compound can degrade over time, affecting its efficacy in biochemical reactions and its impact on cellular function.

Dosage Effects in Animal Models

The effects of trimethylsilyl acrylate can vary with different dosages in animal models. Studies have shown that organosilicon compounds, including trimethylsilyl acrylate, can have toxic or adverse effects at high doses . It is important to determine the threshold effects and safe dosage levels for the compound to avoid potential toxicity. Animal models are crucial for understanding the compound’s pharmacokinetics and its impact on biological systems.

Metabolic Pathways

Trimethylsilyl acrylate is involved in various metabolic pathways. The compound can undergo trimethylsilylation, a process that makes it more volatile and suitable for analysis by gas chromatography-mass spectrometry . This metabolic pathway is essential for the compound’s role in metabolite profiling and analytical chemistry. Additionally, trimethylsilyl acrylate can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels in biological systems.

Transport and Distribution

The transport and distribution of trimethylsilyl acrylate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s trimethylsilyl group can facilitate its transport across cell membranes and its accumulation in specific cellular compartments . Understanding the transport and distribution of trimethylsilyl acrylate is crucial for its applications in biotechnology and materials science.

Subcellular Localization

Trimethylsilyl acrylate’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, affecting its activity and function

準備方法

合成経路および反応条件: 没食子タンニンは、没食子酸とグルコースのエステル化によって合成することができます. 反応は通常、ベンジル保護没食子酸クロリドを基質として使用します . 没食子タンニンの合成における高いアノマー選択性につながる反応条件には、アセトニトリルを溶媒として使用することが含まれます .

工業的生産方法: 工業的には、没食子タンニンは、フシ、スマック、タラ莢などの植物源から抽出されます。抽出プロセスには、水またはアルコールなどの溶媒を使用して、植物材料からタンニンを抽出することが含まれます. 次に、抽出物を精製して没食子タンニンを得ます .

化学反応の分析

反応の種類: 没食子タンニンは、次のようなさまざまな化学反応を起こします。

酸化: 没食子タンニンは酸化されてキノンを生成することができます。

加水分解: 没食子タンニンは加水分解されて、没食子酸とグルコースを生成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

加水分解: 加水分解には、酸性または塩基性条件を使用することができます。

主な生成物:

酸化: キノン。

加水分解: 没食子酸とグルコース。

錯体形成: タンパク質-タンニン錯体と金属-タンニン錯体.

4. 科学研究への応用

没食子タンニンは、科学研究において幅広い用途があります。

化学: 抗酸化剤として、および他のポリフェノール化合物の合成に使用されます。

生物学: 植物の防御機構と草食動物との相互作用における役割について研究されています。

類似化合物との比較

Ellagitannins: These are also hydrolyzable tannins but differ in their structure, containing hexahydroxydiphenic acid instead of gallic acid.

Condensed Tannins: Unlike hydrolyzable tannins, condensed tannins are not easily broken down and consist of flavonoid units.

Uniqueness of Gallotannins:

Hydrolyzability: Gallotannins are easily hydrolyzed to yield gallic acid and glucose, making them distinct from condensed tannins.

Bioactivity: They have unique bioactive properties, including strong antioxidant and enzyme inhibitory activities.

Gallotannins continue to be a subject of extensive research due to their diverse applications and significant bioactive properties.

生物活性

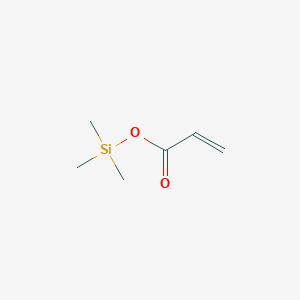

Trimethylsilyl acrylate (TMSA) is an organosilicon compound characterized by a trimethylsilyl group attached to an acrylate moiety, with the chemical formula C₆H₁₄O₂Si and a molecular weight of approximately 142.26 g/mol. This compound is recognized for its unique reactivity, particularly in organic synthesis and polymer chemistry. Its biological activity has been explored in various contexts, including its potential toxicity and interactions with biological systems.

TMSA is typically synthesized through the reaction of acrylic acid with trimethylsilyl chloride. The resulting product is a colorless to light yellow liquid that is soluble in organic solvents. The presence of the silyl group enhances the compound's reactivity, making it suitable for polymerization reactions and other synthetic applications.

Biological Activity Overview

The biological activity of TMSA can be categorized into several key areas:

- Toxicity : Studies have indicated that acrylates, including TMSA, exhibit hemolytic activity, which refers to their ability to lyse red blood cells. The toxicity is often linked to the compound's reactivity with cellular membranes, leading to membrane disruption . Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of acrylates based on their chemical structure and lipophilicity .

- Polymerization and Biocompatibility : TMSA is utilized in the synthesis of polymers that can be engineered for biocompatibility. For instance, its polymerization can yield materials suitable for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The incorporation of TMSA into polymer matrices can enhance mechanical properties while maintaining biocompatibility .

- Reactivity with Biological Molecules : The reactivity of TMSA towards nucleophiles, such as glutathione (GSH), has been studied to understand its potential effects on biological systems. The unsaturated β-carbon in acrylates is a primary site for nucleophilic attack, leading to various biological interactions that may result in cytotoxic effects .

Case Study 1: Hemolytic Activity

A study investigating the hemolytic activity of various acrylates found that TMSA exhibited significant hemolytic properties when tested against human erythrocytes. The mechanism was attributed to membrane-mediated interactions where TMSA disrupts lipid bilayers, leading to cell lysis. The half-maximal effective concentration (EC50) was determined through dose-response curves, illustrating a clear correlation between concentration and hemolytic effect .

| Compound | EC50 (mM) | Mechanism |

|---|---|---|

| Trimethylsilyl Acrylate | 0.5 | Membrane disruption |

| Other Acrylates | Varies | Varies |

Case Study 2: Polymer Applications

In another study, TMSA was incorporated into a polymer matrix for drug delivery applications. The resulting polymers demonstrated controlled release profiles for therapeutic agents, indicating that TMSA can enhance the performance of drug delivery systems by providing a stable yet reactive environment for encapsulation .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of TMSA:

- Toxicity Mechanisms : Investigations into the mechanisms of toxicity have shown that TMSA interacts with cellular components through Michael addition reactions, which can lead to oxidative stress and cellular damage .

- Polymerization Behavior : Studies have demonstrated that TMSA can undergo radical polymerization under specific conditions, yielding polymers with desirable properties for biomedical applications. The presence of oxygen during polymerization was found to significantly affect the reactivity and yield of the resulting polymers .

- Biocompatibility : While TMSA exhibits toxicological concerns at certain concentrations, its derivatives and copolymers have shown promise in biocompatibility studies, suggesting potential applications in medical devices and tissue engineering .

特性

IUPAC Name |

trimethylsilyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2Si/c1-5-6(7)8-9(2,3)4/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYBJBJYBGWBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339226 | |

| Record name | Trimethylsilyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13688-55-6 | |

| Record name | Trimethylsilyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl Acrylate (stabilized with BHT) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical reactions Trimethylsilyl acrylate undergoes and what makes it useful in organic synthesis?

A1: Trimethylsilyl acrylate is a versatile reagent in organic synthesis due to its participation in Michael additions and Peterson olefinations.

Q2: How does the presence of the Trimethylsilyl group influence the stereochemistry of reactions involving Trimethylsilyl acrylate?

A2: The Trimethylsilyl group plays a crucial role in directing the stereochemical outcome of reactions with Trimethylsilyl acrylate. For instance, Grignard reagents react with Methyl 2-(trimethylsilyl)acrylate to predominantly yield a single diastereomer of the 1:2 adduct after quenching with water [, ]. This high diastereoselectivity is attributed to tight chelation within the 1:2 adduct anions, a phenomenon influenced by the steric and electronic properties of the Trimethylsilyl group.

Q3: Can Trimethylsilyl acrylate be used to synthesize polymers with specific tacticity?

A3: Yes, Trimethylsilyl acrylate is a valuable monomer for synthesizing polymers with controlled stereochemistry. Notably, polymerization of Trimethylsilyl acrylate at low temperatures yields syndiotactic polymers []. This syndiotactic poly(Trimethylsilyl acrylate) can then be transformed into syndiotactic poly(methyl acrylate) [], highlighting a route to access polymers with desired properties influenced by tacticity.

Q4: Are there any spectroscopic techniques used to analyze the structure of polymers derived from Trimethylsilyl acrylate?

A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereoregularity of polymers produced from Trimethylsilyl acrylate and other acrylate monomers []. NMR analysis provides insights into the arrangement of monomer units within the polymer chain, allowing researchers to determine the degree of isotacticity, syndiotacticity, or atacticity. Additionally, infrared (IR) spectroscopy can provide an approximate estimation of stereoregularity in polymers like poly(methyl acrylate) [].

Q5: Beyond polymerization, are there other interesting applications of Trimethylsilyl acrylate in organic synthesis?

A5: Yes, Trimethylsilyl acrylate has proven valuable for synthesizing N-substituted β-Alanines [, ]. The Michael addition of various amines to Trimethylsilyl acrylate provides a direct route to these valuable building blocks commonly employed in medicinal chemistry and peptide research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。